molecular formula C10H14N2O5 B14613100 but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine CAS No. 60928-28-1

but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine

Cat. No.: B14613100
CAS No.: 60928-28-1
M. Wt: 242.23 g/mol
InChI Key: VDOUQUXCRNDWKV-UHFFFAOYSA-N
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Description

But-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine is a complex organic compound that features both an imidazo-oxazine ring system and a butenedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5,5-diaryl-2-thioxo-imidazolidin-4-ones with acetylenedicarboxylates and alkyl isocyanides in diethyl ether at room temperature can yield the desired imidazo-oxazine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve solvents like diethyl ether or dichloromethane and controlled temperatures.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

But-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action for but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine involves its interaction with molecular targets and pathways within biological systems. The imidazo-oxazine ring system can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. This interaction can lead to various effects, such as antimicrobial activity or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

But-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine is unique due to its specific combination of the imidazo-oxazine ring system and the butenedioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

60928-28-1

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine

InChI

InChI=1S/C6H10N2O.C4H4O4/c1-2-8-3-4-9-5-6(8)7-1;5-3(6)1-2-4(7)8/h1-5H2;1-2H,(H,5,6)(H,7,8)

InChI Key

VDOUQUXCRNDWKV-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCOCC2=N1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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